(R)-1-(2-Chloropyridin-4-YL)ethan-1-amine
CAS No.:
VCID: VC17464704
Molecular Formula: C7H9ClN2
Molecular Weight: 156.61 g/mol
* For research use only. Not for human or veterinary use.

Description |
(R)-1-(2-Chloropyridin-4-YL)ethan-1-amine is a chiral organic compound with the CAS number 1212846-40-6. It features a pyridine ring substituted with a chlorine atom at the 2-position and an ethan-1-amine group attached to the 4-position of the pyridine ring. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and reactivity. Synthesis and PreparationThe synthesis of (R)-1-(2-Chloropyridin-4-YL)ethan-1-amine typically involves several steps, starting with a suitable pyridine derivative. While specific synthesis routes for this compound are not detailed in the available literature, similar compounds are often prepared through alkylation reactions followed by purification techniques such as recrystallization or chromatography. General Synthetic Approach
Chemical Reactions and Reactivity(R)-1-(2-Chloropyridin-4-YL)ethan-1-amine can undergo various chemical reactions due to its functional groups:
Reaction Conditions and Reagents
Applications and Research FindingsWhile specific applications of (R)-1-(2-Chloropyridin-4-YL)ethan-1-amine are not widely documented, compounds with similar structures are often used in pharmaceutical research for their potential biological activities. These include interactions with enzymes or receptors that could lead to various therapeutic effects. Comparison with Similar Compounds
Future Directions
Given the limited availability of specific data on this compound, future studies should focus on detailed synthesis methods, chemical reactivity, and biological activity assessments to fully leverage its potential. |
|||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | (R)-1-(2-Chloropyridin-4-YL)ethan-1-amine | |||||||||||||||||||||
Molecular Formula | C7H9ClN2 | |||||||||||||||||||||
Molecular Weight | 156.61 g/mol | |||||||||||||||||||||
IUPAC Name | (1R)-1-(2-chloropyridin-4-yl)ethanamine | |||||||||||||||||||||
Standard InChI | InChI=1S/C7H9ClN2/c1-5(9)6-2-3-10-7(8)4-6/h2-5H,9H2,1H3/t5-/m1/s1 | |||||||||||||||||||||
Standard InChIKey | QVYJLHKUZZRYEH-RXMQYKEDSA-N | |||||||||||||||||||||
Isomeric SMILES | C[C@H](C1=CC(=NC=C1)Cl)N | |||||||||||||||||||||
Canonical SMILES | CC(C1=CC(=NC=C1)Cl)N | |||||||||||||||||||||
PubChem Compound | 53487622 | |||||||||||||||||||||
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume